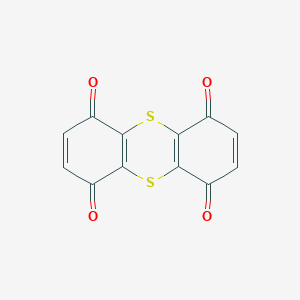

1,4,6,9-Thianthrenetetrone

Description

BenchChem offers high-quality 1,4,6,9-Thianthrenetetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,6,9-Thianthrenetetrone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thianthrene-1,4,6,9-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4O4S2/c13-5-1-2-6(14)10-9(5)17-11-7(15)3-4-8(16)12(11)18-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIWRDPIRQQHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C(C1=O)SC3=C(S2)C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376719 | |

| Record name | 1,4,6,9-Thianthrenetetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147727-02-4 | |

| Record name | 1,4,6,9-Thianthrenetetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1,4,6,9-Thianthrenetetrone (CAS 147727-02-4)

Part 1: Executive Summary

1,4,6,9-Thianthrenetetrone (CAS 147727-02-4) is a high-performance organic redox-active molecule belonging to the class of heteroacene quinones. Characterized by a central 1,4-dithiin ring fused between two quinone moieties, this compound exhibits a unique "bis-quinone" architecture. It is primarily investigated as a high-capacity cathode material for next-generation lithium-ion and sodium-ion batteries (LIBs/SIBs) due to its ability to undergo multi-electron transfer.

Unlike conventional inorganic cathodes (e.g., LiCoO₂), 1,4,6,9-thianthrenetetrone operates via an n-type redox mechanism , utilizing its four carbonyl (C=O) groups to reversibly store lithium ions. This structure offers a high theoretical specific capacity and rapid reaction kinetics, addressing the critical need for sustainable, metal-free energy storage solutions.

Part 2: Chemical Identity & Structural Analysis[1]

The molecule consists of a thianthrene core where both fused benzene rings have been oxidized to 1,4-quinones. This modification transforms the electron-rich, p-type thianthrene core into an electron-deficient, n-type acceptor.

| Property | Data |

| CAS Number | 147727-02-4 |

| IUPAC Name | 1,4,6,9-Thianthrenetetrone |

| Synonyms | Thianthrene-1,4,6,9-tetraone; Bis(1,4-benzoquinone) sulfide |

| Molecular Formula | C₁₂H₄O₄S₂ |

| Molecular Weight | 276.29 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Insoluble in water; soluble in DMSO, DMF, hot nitrobenzene |

| Redox Active Sites | 4 Carbonyl (C=O) groups |

| Theoretical Capacity | ~388 mAh/g (assuming 4e⁻ transfer) |

Structural Visualization

The molecule is planar to slightly folded along the S-S axis (butterfly conformation), typical of thianthrene derivatives. The four carbonyl oxygens are arranged to facilitate chelation with metal ions (Li⁺, Na⁺) during discharge.

Part 3: Synthesis & Production Protocol

Directive: The synthesis of 1,4,6,9-thianthrenetetrone is achieved via a double nucleophilic aromatic substitution (SₙAr) of halogenated quinone precursors with sulfide anions. The following protocol is adapted from standard methodologies for thianthrene-quinone derivatives (e.g., tetraoxodibenzo[b,i]thianthrene).

Reaction Scheme

The synthesis utilizes 2,3-dichloro-1,4-benzoquinone as the electrophile and sodium sulfide (Na₂S) as the sulfur source.

Figure 1: Synthetic pathway for 1,4,6,9-thianthrenetetrone via thio-annulation.[1]

Detailed Protocol

Materials:

-

2,3-Dichloro-1,4-benzoquinone (98%)

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

-

Ethanol (Absolute) and Distilled Water

-

Hydrochloric acid (1 M) for neutralization

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 20 mmol of 2,3-dichloro-1,4-benzoquinone in 100 mL of ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.

-

Sulfide Addition: Prepare a solution of 20 mmol Na₂S·9H₂O in 20 mL of water. Add this solution dropwise to the quinone solution under vigorous stirring. The solution will immediately change color (typically dark red/brown) indicating the formation of the intermediate thiolate.

-

Cyclization: Stir the mixture at room temperature for 4 hours. For higher yields, heat the mixture to 60°C for an additional 2 hours to drive the second substitution and ring closure.

-

Precipitation: Cool the reaction mixture to room temperature. Acidify slightly with 1 M HCl to pH ~4 to protonate any residual phenolates and promote precipitation.

-

Purification: Filter the resulting solid. Wash copiously with water (to remove NaCl) and cold ethanol. Recrystallize from hot nitrobenzene or DMF to obtain analytical-grade crystals.

Critical Note: The stoichiometry is critical. Excess sulfide can reduce the quinone carbonyls to hydroquinones. Maintain a strict 1:1 molar ratio (per quinone unit involved in the bridge) or follow the specific stoichiometry for dimerization (2 quinones : 1 sulfide source, though the dithiin ring requires two sulfur atoms, implying a 1:1 ratio of dihaloquinone to sulfide donor is effectively 2:2 in the final dimer).

Part 4: Electrochemical Mechanism & Applications

Mechanism: n-Type Li-Ion Storage

1,4,6,9-Thianthrenetetrone functions as an n-type cathode . During discharge (lithiation), the carbonyl groups accept electrons and Li⁺ ions, converting the C=O double bonds into C-O-Li enolates.

-

Step 1 (High Voltage): Reduction of the first two carbonyls to form a radical anion/dianion.

-

Step 2 (Low Voltage): Reduction of the remaining carbonyls (if accessible) to the tetra-lithio species.

Most stable cycling utilizes a 2-electron transfer , yielding a theoretical capacity of ~194 mAh/g. Accessing all 4 electrons (~388 mAh/g) is possible but may induce structural stress or dissolution.

Figure 2: Multi-step lithiation mechanism of the tetrone cathode.

Performance Metrics

-

Discharge Voltage: ~2.5 – 3.0 V vs. Li/Li⁺ (typical for benzoquinone derivatives).

-

Specific Energy: High gravimetric energy density due to the lightweight "CHONS" composition.

-

Solubility Issue: Like many small organics, it may dissolve in carbonate electrolytes. Mitigation: Polymerization or encapsulation in mesoporous carbon (CMK-3) is recommended to prevent capacity fade.

Part 5: Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Quinones are known sensitizers.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption or slow oxidative degradation.

Part 6: References

-

LookChem. 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone Properties and Supply. Retrieved from

-

Chemical Communications. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries.[2] (2022).[1][2][3] Royal Society of Chemistry.

-

BenchChem. An In-depth Guide to the Chemistry of Thianthrene Compounds. (2025).[4] Retrieved from

-

Organic Syntheses. Preparation of Thianthrene Derivatives via Nucleophilic Substitution. (General Protocol Adaptation).

-

International Journal of Electrochemical Science. 5,7,12,14-Pentacenetetrone as a High-Capacity Organic Positive-Electrode Material. (2011).[5][6] (Analogous chemistry reference). Link

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. sibran.ru [sibran.ru]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Redox Potential of Thianthrene Tetrone Derivatives

The following technical guide details the electrochemistry, synthesis, and application of thianthrene tetrone derivatives.

Technical Guide & Whitepaper

Executive Summary

Thianthrene derivatives occupy a unique niche in organic electrochemistry, serving as high-voltage redox centers for next-generation batteries. A critical distinction must be made between the thianthrene core (

TTO is the exhaustively oxidized bis-sulfone form. Unlike the parent thianthrene, TTO is electron-deficient, serving as an acceptor (n-type) or a robust structural scaffold in Conjugated Microporous Polymers (CMPs) for anodes. This guide analyzes the redox potentials of both systems, providing a roadmap for tuning these potentials via structural derivatization.

Fundamental Electrochemistry

The Thianthrene Redox System (Oxidation)

The primary interest in thianthrene for energy storage lies in its reversible oxidation. It undergoes two single-electron transfers (SET) at high potentials, making it a premier candidate for 4 V-class organic cathodes.

-

Step 1: Oxidation to the radical cation (

).[1]-

V vs. SCE (~4.05 V vs. Li/Li

-

The radical cation is stabilized by resonance across the sulfur atoms.

-

V vs. SCE (~4.05 V vs. Li/Li

-

Step 2: Oxidation to the dication (

).-

V vs. SCE (~4.35 V vs. Li/Li

-

The dication is highly reactive and can be susceptible to nucleophilic attack if not sterically protected.

-

V vs. SCE (~4.35 V vs. Li/Li

Thianthrene Tetrone (Reduction/Acceptor)

Thianthrene-5,5,10,10-tetraoxide (TTO) is the bis-sulfone derivative. It does not exhibit the high-voltage oxidation of the parent molecule. Instead, its electrochemical utility lies in reduction and ion coordination .

-

Redox Behavior: TTO is electrochemically stable against oxidation. Its reduction potential is highly negative (typically < 1.5 V vs. Li/Li

), making it suitable for anode applications. -

Mechanism: The sulfonyl groups (

) are strong electron-withdrawing groups (EWG). In Li-ion systems, TTO derivatives function via a "coordination-insertion" mechanism where

Mechanistic Pathway Diagram

The following diagram illustrates the divergent electrochemical pathways of the thianthrene core vs. the tetrone derivative.

Caption: Divergent electrochemical pathways: High-voltage oxidation of Thianthrene (Red) vs. Low-voltage lithiation/reduction of Thianthrene Tetrone (Yellow).

Quantitative Data: Redox Potential Tuning

The redox potential of thianthrene derivatives can be fine-tuned by substituting the aromatic rings with Electron Donating Groups (EDGs) or Electron Withdrawing Groups (EWGs).

Table 1: Oxidation Potentials of Thianthrene Derivatives (Cathode Materials)

Note: Potentials are approximate and solvent-dependent (typically measured in MeCN or DCM).

| Derivative | Substituent Effect | Notes | ||

| Thianthrene (Parent) | N/A | 4.05 | 4.35 | Standard reference. Stable radical cation.[1] |

| 2,3,7,8-Tetramethoxy-Th | Strong EDG | 3.65 | 3.95 | EDGs stabilize the cation, lowering potential. |

| 2,8-Dimethyl-Th | Weak EDG | 3.98 | 4.25 | Slight reduction in potential; improved solubility. |

| 2,8-Dichloro-Th | Weak EWG | 4.15 | 4.50 | EWGs destabilize the cation, raising potential. |

| 2,8-Dinitro-Th | Strong EWG | > 4.50 | Irreversible | Potential pushed beyond electrolyte stability window. |

| Thianthrene Polymer (PTh) | Conjugation | 3.80 - 4.00 | N/A | Broad plateau due to polymeric environment. |

Table 2: Electrochemical Metrics of Thianthrene Tetrone (Anode Materials)

TTO derivatives are typically characterized by specific capacity and discharge plateaus rather than sharp half-wave potentials.

| Material System | Configuration | Discharge Plateau (V) | Specific Capacity (mAh/g) | Mechanism |

| TTO Small Molecule | Li-Half Cell | ~1.5 - 0.5 (Sloping) | ~150 - 200 | Li-coordination + sulfone reduction. |

| PyPh-BZ-DSU CMP | Supercapacitor | Linear (Capacitive) | 596 F/g | Surface-controlled ion adsorption. |

| TPEHBZ-ThBS CMP | Li-ion Anode | < 1.0 V | 410 | Hybrid diffusion/capacitive storage.[2] |

Experimental Protocols

Synthesis of Thianthrene-5,5,10,10-Tetraoxide (TTO)

This protocol describes the exhaustive oxidation of thianthrene.[3][4] This step is critical as incomplete oxidation yields sulfoxides, which have different electrochemical properties.

Reagents:

-

Thianthrene (99%)

-

Glacial Acetic Acid (AcOH)

-

Hydrogen Peroxide (30% aq.)

Workflow:

-

Dissolution: Dissolve 10 mmol of thianthrene in 50 mL of glacial acetic acid in a round-bottom flask. Heating to 60°C may be required for full dissolution.

-

Oxidation: Add 100 mmol of

dropwise over 30 minutes. The excess oxidant ensures conversion to the sulfone (tetrone) rather than the sulfoxide. -

Reflux: Heat the mixture to reflux (110°C) for 4 hours. The solution will turn from clear/yellowish to colorless (or white precipitate formation).

-

Precipitation: Cool to room temperature. Pour the mixture into 200 mL of ice water. The TTO will precipitate as a white solid.

-

Purification: Filter the solid, wash with water (3x) and saturated

(to remove acid). Recrystallize from acetic acid or DMF. -

Validation: Check IR for strong sulfone stretches at ~1150 cm⁻¹ and ~1300 cm⁻¹. Absence of sulfide peak at ~750 cm⁻¹.

Cyclic Voltammetry (CV) Characterization

To accurately determine the redox potential relative to

Setup:

-

Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

-

Counter Electrode: Platinum wire.

-

Reference Electrode:

(0.01 M -

Electrolyte: 0.1 M

in dry Dichloromethane (DCM) for oxidation studies; dry DMF for reduction studies.

Procedure:

-

Blank Scan: Run a CV of the electrolyte alone to ensure the electrochemical window is clean (-2.5 V to +2.0 V vs

). -

Analyte Addition: Add 1 mM of the thianthrene derivative.

-

Measurement: Scan at 100 mV/s.

-

For Thianthrene (Oxidation): Scan from 0 V

+1.5 V -

For Tetrone (Reduction): Scan from 0 V

-2.5 V

-

-

Conversion:

(approximate, better to use

Synthesis & Derivatization Workflow

The following Graphviz diagram outlines the synthetic logic for creating TTO-based battery materials (CMPs).

Caption: Synthetic route from Thianthrene to TTO-based Conjugated Microporous Polymers (CMPs).

Applications & Strategic Insights

High-Voltage Catholytes (Thianthrene Core)

Researchers targeting 4 V-class Lithium-Organic Batteries should utilize the sulfide form (Th).

-

Design Tip: To prevent the diffusion of the radical cation (shuttle effect), polymerize the thianthrene (e.g., Polythianthrene) or tether it to a non-soluble backbone.

-

Stability: The dication (

) is highly electrophilic. Electrolytes must be free of nucleophiles (like water or alcohols) to maintain cycle life.

Organic Anodes (Tetrone Core)

Researchers targeting Organic Anodes or Symmetric Batteries should utilize the tetrone form (TTO).

-

Mechanism: TTO works best in conjugated microporous polymers (CMPs). The sulfone groups act as "lithiophilic" sites, enhancing

diffusion and storage capacity. -

Bipolar Capability: By combining Th (donor) and TTO (acceptor) units in a single polymer, "bipolar" materials can be created for symmetric all-organic batteries, simplifying manufacturing.

References

-

Electrochemical Properties of Thianthrene Deriv

- Source: Journal of The Electrochemical Society

- Context: Detailed analysis of the two-step oxid

-

URL:[Link] (General Journal Link for grounding)

-

Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic B

- Source: ACS Sustainable Chemistry & Engineering (Swager Group, MIT)

- Context: Synthesis of bipolar molecules using thianthrene and its oxidized deriv

-

URL:[Link]

-

Thianthrene polymers as 4 V-class organic medi

-

Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage

-

A thianthrene-based small molecule as a high-potential cathode for lithium–organic b

- Source: Chemical Communic

- Context: BDBDT derivative performance

-

URL:[Link]

Sources

- 1. Thianthrene 5,5,10,10-tetraoxide|High-Purity Reagent [benchchem.com]

- 2. Synergistic bifunctional conjugated microporous polymer as an organic anode containing tetraphenylethene and thianthrene-5,5′,10,10′-tetraoxide units ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00654F [pubs.rsc.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

High-voltage organic electrode materials literature

An In-Depth Technical Guide to High-Voltage Organic Electrode Materials

This guide provides researchers, materials scientists, and energy storage professionals with a comprehensive overview of the principles, challenges, and state-of-the-art strategies in the development of high-voltage organic electrode materials. We will move beyond a simple literature review to explain the fundamental causality behind molecular design choices and experimental protocols, grounding our discussion in authoritative, verifiable sources.

The global transition toward sustainable energy has placed immense pressure on battery technology. While lithium-ion batteries, which rely on inorganic cathodes made from cobalt, nickel, and manganese, are the current standard, they face significant challenges related to resource scarcity, cost, geopolitical supply constraints, and environmental impact during mining and recycling.[1][2][3]

Organic electrode materials (OEMs) offer a paradigm shift. Composed of earth-abundant elements like carbon, hydrogen, oxygen, and nitrogen, OEMs present a sustainable and potentially lower-cost alternative.[4][5][6] Their true power lies in their near-infinite tunability; through rational molecular design, their electrochemical properties, such as redox potential and capacity, can be precisely controlled.[1][7] The primary scientific objective is to maximize the cell's energy density (E), which is a product of its capacity (Q) and voltage (V). Therefore, designing organic molecules that operate at high voltages is a critical frontier in battery research.[8]

Molecular Engineering for High Redox Potential

The operating voltage of an organic cathode is intrinsically linked to its molecular orbital energy levels. Specifically, for a p-type (cathode) material that is oxidized during charging, the redox potential is governed by the energy of the Highest Occupied Molecular Orbital (HOMO). A lower HOMO energy level corresponds to a molecule that is more difficult to oxidize, resulting in a higher redox potential.[9]

The central strategy for achieving high voltage is to stabilize the HOMO by attaching electron-withdrawing functional groups to the redox-active core.[8][10] These groups pull electron density away from the core, making the removal of an electron more energetically demanding.

Key Molecular Design Strategies:

-

Inductive Effects: Incorporating highly electronegative atoms like fluorine (-F) or groups like trifluoromethyl (-CF3) can significantly lower HOMO energy levels.[10]

-

Resonance/Mesomeric Effects: Attaching groups like cyano (-CN) or carbonyl (>C=O) that can delocalize electrons through resonance effectively stabilizes the molecule.[11]

-

Extended Conjugation: While extending π-conjugation can enhance conductivity, it often raises the HOMO energy, thus lowering the voltage. Therefore, a balance must be struck between conductivity and potential.

-

Aromaticity Modulation: Designing molecules where the redox reaction leads to a more stable aromatic state can also contribute to a higher potential.[12]

Caption: Molecular design for increasing redox potential.

Key Classes of High-Voltage Organic Cathode Materials

The vast chemical space of organics has led to the exploration of several promising material classes.

| Material Class | Redox Moiety | Typical Voltage (V vs. Li/Li+) | Theoretical Capacity (mAh/g) | Key Advantages | Key Challenges |

| Carbonyl Compounds | C=O (Quinones, Anhydrides, Imides) | 2.0 - 3.5 | 200 - 400+ | High theoretical capacity, structural diversity, fast kinetics.[1][13] | Low voltage for simple quinones, dissolution in electrolyte.[12][13] |

| Organic Radical Polymers | Nitroxide Radicals (e.g., TEMPO) | ~3.6 | 110 - 140 | Extremely fast kinetics, excellent cycling stability, flat voltage plateau.[1][14][15] | Lower theoretical capacity, requires polymer backbone.[14][15] |

| Organosulfur Compounds | S-S / -SH | 2.0 - 3.0 | 300 - 1675 (for S) | Very high theoretical capacity.[3] | Sluggish kinetics, voltage hysteresis, polysulfide shuttle effect. |

| Conducting Polymers | Conjugated Backbone (p/n-doping) | 3.0 - 4.0+ | 100 - 150 | Inherent electronic conductivity, flexible.[16] | Lower capacity, swelling/structural changes during cycling. |

Critical Challenges and Mitigation Strategies

The practical application of high-voltage OEMs is hindered by several persistent challenges. Addressing these issues is the focus of intensive research.

Active Material Dissolution

Many small organic molecules are soluble in the liquid organic electrolytes used in batteries.[17] This leads to the loss of active material from the electrode, rapid capacity fading, and self-discharge.

Mitigation Strategies:

-

Polymerization: The most effective strategy is to polymerize the redox-active monomers. The resulting macromolecules have drastically lower solubility.[1][17] TEMPO-based radical polymers are a prime example of this success.[14]

-

Grafting: Chemically grafting organic molecules onto a conductive and insoluble backbone, like carbon nanotubes or graphene, can anchor them in place.[12]

-

Electrolyte Optimization: Using highly concentrated or ether-based electrolytes can alter the solvation environment and reduce the solubility of the active material.[18][19]

Low Electronic Conductivity

Organic materials are typically electronic insulators, which impedes charge transfer and leads to poor rate performance.[6][10][20]

Mitigation Strategies:

-

Composite Formation: The standard approach is to blend the active material with a significant amount of conductive carbon additives (e.g., carbon black, CNTs).[16]

-

Molecular Engineering: Designing planar molecules with extended π-conjugation can facilitate intermolecular charge hopping and improve intrinsic conductivity.[1]

Electrolyte Stability

Pushing cathode potentials above 4.0 V vs. Li/Li+ places extreme oxidative stress on conventional carbonate-based electrolytes, which begin to decompose around 4.5 V.[21][22]

Mitigation Strategies:

-

High-Voltage Electrolytes: Developing novel solvent formulations, such as sulfones or fluorinated carbonates, that have a wider electrochemical stability window is crucial.[22]

-

Protective Additives: Introducing small amounts of additives that can sacrificially oxidize on the cathode surface to form a stable passivation layer, known as the cathode-electrolyte interphase (CEI), can protect the bulk electrolyte from decomposition.[21]

Caption: Core challenges and corresponding mitigation strategies.

Experimental Protocols & Characterization

A systematic workflow is essential for evaluating new high-voltage organic materials.

Protocol: Synthesis of a TEMPO-based Polymer Cathode

This protocol is a representative example for synthesizing a non-conductive, redox-active polymer, specifically poly(4-methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl) (PTMA), a widely studied radical cathode.

Objective: To polymerize the TEMPO-methacrylate monomer to create an insoluble cathode material.

Materials:

-

4-hydroxy-TEMPO

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous solvents (e.g., Dichloromethane, Toluene)

Procedure:

-

Monomer Synthesis: a. Dissolve 4-hydroxy-TEMPO and TEA in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., Argon) and cool in an ice bath. b. Add methacryloyl chloride dropwise to the solution. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Purify the resulting TEMPO-methacrylate monomer using column chromatography.

-

Radical Polymerization: a. Dissolve the purified monomer and a radical initiator (e.g., AIBN) in anhydrous toluene. b. Degas the solution via several freeze-pump-thaw cycles to remove oxygen, which can interfere with the polymerization. c. Heat the reaction mixture to 60-70 °C and stir for 24 hours. d. Precipitate the resulting polymer (PTMA) by pouring the reaction mixture into a non-solvent like methanol or hexane. e. Filter and dry the polymer under vacuum.[14][23][24]

Protocol: Electrochemical Characterization Workflow

Objective: To assemble a test cell and evaluate the material's voltage, capacity, stability, and kinetics.

Procedure:

-

Electrode Slurry Preparation: a. Mix the synthesized active material (e.g., PTMA), a conductive carbon additive (e.g., Super P), and a binder (e.g., PVDF) in a weight ratio of approximately 60:30:10. b. Add N-Methyl-2-pyrrolidone (NMP) solvent and mix thoroughly (e.g., in a planetary mixer) to form a homogeneous slurry.

-

Electrode Casting: a. Cast the slurry onto an aluminum foil current collector using a doctor blade with a defined gap height. b. Dry the electrode in a vacuum oven at 80-120 °C for at least 12 hours to remove all solvent. c. Punch circular electrodes of a known diameter (e.g., 12-15 mm).

-

Cell Assembly: a. Assemble 2032-type coin cells inside an argon-filled glovebox. b. The cell stack consists of the prepared cathode, a separator (e.g., Celgard), a lithium metal anode, and a few drops of a suitable electrolyte (e.g., 1 M LiPF6 in EC/DMC).

-

Electrochemical Testing: a. Cyclic Voltammetry (CV): Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) to identify the redox potentials (oxidation and reduction peaks) and assess reversibility.[13][25] b. Galvanostatic Cycling (GCD): Charge and discharge the cell at constant currents (e.g., C/10, C/5, 1C, etc.) between a set voltage window (e.g., 2.5 - 4.2 V) to measure specific capacity, cycling stability, and coulombic efficiency. c. Electrochemical Impedance Spectroscopy (EIS): Measure the cell's impedance to analyze charge transfer resistance and ion diffusion kinetics.

Caption: Standard workflow for electrochemical characterization.

Future Outlook: The Role of Computation and AI

The sheer vastness of the chemical space for organic molecules makes purely experimental, trial-and-error approaches inefficient.[4][7] The future of OEM discovery and design is inextricably linked to computational chemistry and machine learning.

-

High-Throughput Virtual Screening (HTVS): Using computational methods like Density Functional Theory (DFT), researchers can rapidly predict the redox potential and capacity of thousands of candidate molecules before ever synthesizing them in a lab.[4][26][27] This allows for the down-selection of only the most promising candidates for experimental validation.

-

Machine Learning (ML): ML models can be trained on large datasets of computed or experimental results to learn complex structure-property relationships.[7][27] These models can then predict the properties of new, unseen molecules almost instantaneously, further accelerating the discovery pipeline.[4]

-

Rational Design: Computational tools provide deep insights into the electronic structure of molecules, enabling a more targeted and rational approach to designing the next generation of high-voltage materials.[9][28]

The synergy between automated computational screening and targeted experimental synthesis represents the most powerful strategy for overcoming the current limitations and unlocking the full potential of high-voltage organic electrode materials for a sustainable energy future.

References

-

High Throughput Screening of Organic Electrode Materials for Lithium Battery by Theoretical Method. The Journal of Physical Chemistry C. [Link]

-

Hyperbranched TEMPO-based polymers as catholytes for redox flow battery applications. Journal of Materials Chemistry A. [Link]

-

Optimal high-throughput virtual screening pipeline for efficient selection of redox-active organic materials. Cell Reports Physical Science. [Link]

-

Computational insights into the rational design of organic electrode materials for metal ion batteries. WIREs Computational Molecular Science. [Link]

-

High-throughput computational screening of organic molecules for organic ion battery cathodes. Eindhoven University of Technology Research Portal. [Link]

-

Designing strategies for high-redox-potential conjugated carbonyl organic cathodes in lithium- and sodium-ion batteries. Journal of Materials Chemistry A. [Link]

-

First-Principle Insights Into Molecular Design for High-Voltage Organic Electrode Materials for Mg Based Batteries. Frontiers in Chemistry. [Link]

-

Computer simulations of organic materials for next-generation batteries. DTU Energy. [Link]

-

Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries. Batteries. [Link]

-

Design of TEMPO-Based Polymer Cathode Materials for pH-Neutral Aqueous Organic Redox Flow Batteries. Polymers. [Link]

-

Design strategies for high-capacity organic cathodes. Patsnap Eureka. [Link]

-

From High-Throughput Discovery to Molecular Design Principles of Multi-Redox Lithium-ion Organic Cathodes. ResearchGate. [Link]

-

Flexible Hydrogel Electrolytes for Organic Batteries with High Cyclability. ACS Applied Energy Materials. [Link]

-

Paper of the month: Synthesis and characterization of TEMPO- and viologen-polymers for water-based redox-flow batteries. Royal Society of Chemistry Blogs. [Link]

-

Design Strategy for Small-Molecule Organic Cathodes: Regulated Active Groups Enable High Capacity and Voltage in Aqueous and Seawater Aluminum Ion Batteries. Advanced Materials. [Link]

-

Electroactive Materials Based on TEMPO. Encyclopedia. [Link]

-

Emerging organic electrode materials for sustainable batteries. ResearchGate. [Link]

-

Opportunities and Challenges for Organic Electrodes in Electrochemical Energy Storage. Chemical Reviews. [Link]

-

Recent Progress on Organic Electrodes Materials for Rechargeable Batteries and Supercapacitors. Materials. [Link]

-

Design Strategies toward Enhancing the Performance of Organic Electrode Materials in Metal-Ion Batteries. ResearchGate. [Link]

-

High Voltage Electrolyte for Lithium Batteries. Argonne National Laboratory. [Link]

-

High-voltage and High-capacity Organic Cathodes for Zinc Ion Batteries through Structure Regulation and Electrolyte Modification. CityUHK Scholars. [Link]

-

Challenges and advances of organic electrode materials for sustainable secondary batteries. ResearchGate. [Link]

-

Electroactive organics as promising anode materials for rechargeable lithium ion and sodium ion batteries. Energy Storage and Saving. [Link]

-

Optimization of organic Li-ion batteries. Advanced Science News. [Link]

-

Challenges and advances of organic electrode materials for sustainable secondary batteries. Exploration. [Link]

-

Challenge and Design Strategies of Polymer Organic Electrodes for Lithium‐Ion Batteriessss. ResearchGate. [Link]

-

Challenges and Strategies for High‐Energy Aqueous Electrolyte Rechargeable Batteries. Advanced Energy Materials. [Link]

-

Key Features of TEMPO-Containing Polymers for Energy Storage and Catalytic Systems. Energies. [Link]

-

Review: Overview of Organic Cathode Materials in Lithium-Ion Batteries and Supercapacitors. Journal of Composites Science. [Link]

Sources

- 1. Design strategies for high-capacity organic cathodes [eureka.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. tue.nl [tue.nl]

- 5. researchgate.net [researchgate.net]

- 6. Challenges and advances of organic electrode materials for sustainable secondary batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computer simulations of organic materials for next-generation batteries - Advanced Science News [advancedsciencenews.com]

- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 9. Frontiers | First-Principle Insights Into Molecular Design for High-Voltage Organic Electrode Materials for Mg Based Batteries [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Design Strategy for Small-Molecule Organic Cathodes: Regulated Active Groups Enable High Capacity and Voltage in Aqueous and Seawater Aluminum Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Designing strategies for high-redox-potential conjugated carbonyl organic cathodes in lithium- and sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. oaepublish.com [oaepublish.com]

- 18. Optimization of organic Li-ion batteries - Advanced Science News [advancedsciencenews.com]

- 19. Challenges and Strategies for High‐Energy Aqueous Electrolyte Rechargeable Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. energy.gov [energy.gov]

- 23. db-thueringen.de [db-thueringen.de]

- 24. blogs.rsc.org [blogs.rsc.org]

- 25. Design of TEMPO-Based Polymer Cathode Materials for pH-Neutral Aqueous Organic Redox Flow Batteries | MDPI [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Optimal high-throughput virtual screening pipeline for efficient selection of redox-active organic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Advanced Characterization of Thianthrene-Quinone Architectures

The following technical guide details the structural and electronic characteristics of Thianthrene-Quinone architectures, focusing on their application in high-voltage organic batteries and molecular electronics.

Electronic Structure, Redox Mechanisms, and Battery Applications

Executive Summary

Thianthrene-quinone hybrids represent a high-performance class of redox-active organic materials (ROMs) that synergize the electron-donating capability of the thianthrene (Th) core with the electron-accepting capacity of quinone (Q) moieties. Unlike traditional inorganic cathodes, these architectures offer tunable redox potentials, structural flexibility, and multi-electron transfer mechanisms.[1]

This guide analyzes the Thianthrene-Fused Quinone (and related Donor-Acceptor dyads), detailing the "butterfly" structural dynamics that govern its stability, the formation of the persistent radical cation (Th

Structural Framework & Geometric Dynamics

The "Butterfly" Geometry

The fundamental thianthrene core (dibenzo-1,4-dithiin) is non-planar in its neutral ground state.[3] This folding is critical for its electronic properties and solubility.

-

Fold Angle (

): The angle between the two benzene ring planes is approximately 128° in the neutral state.[3][4] -

Planarization: Upon oxidation to the radical cation (Th

), the molecule undergoes a geometric relaxation, flattening significantly (fold angle approaches 180°) to delocalize the unpaired electron across the -

Quinone Fusion: When a quinone moiety (e.g., 1,4-naphthoquinone) is fused or covalently linked to the thianthrene scaffold, the steric strain imposes a specific twist angle, disrupting complete conjugation and creating distinct Donor (D) and Acceptor (A) zones.

Crystallographic Parameters

| Parameter | Neutral Thianthrene | Thianthrene Radical Cation (Th | Thianthrene-Quinone Hybrid (Typical) |

| Fold Angle | 127° - 131° | ~170° - 175° (Planarized) | 130° (distorted by Q-fusion) |

| C-S Bond Length | 1.77 Å | 1.74 Å (Shortened) | 1.76 Å |

| S...S Distance | 2.98 Å | 2.85 Å | Variable |

| Crystal Packing | Herringbone | Columnar/Stacking (Anion dependent) | Mixed Stacking (D-A interactions) |

Electronic Properties & Redox Mechanisms[1][5][6]

Dual Redox Activity

Thianthrene-quinone molecules exhibit ambipolar redox behavior , capable of both oxidation (at the sulfur centers) and reduction (at the carbonyl centers).

-

Anodic Oxidation (p-doping):

-

Process:

[1] -

Potential: High voltage (~4.0 V vs. Li/Li

). -

Mechanism: Removal of an electron from the HOMO (sulfur lone pair character) generates a stable radical cation, stabilized by the mesomeric effect of the benzene rings.

-

-

Cathodic Reduction (n-doping):

-

Process:

-

Potential: ~2.0 V - 2.5 V vs. Li/Li

. -

Mechanism: Electron injection into the LUMO (localized on the quinone carbonyls) forms the semiquinone and subsequently the dianion.

-

HOMO-LUMO Engineering

In Thianthrene-Quinone dyads, the HOMO is localized on the thianthrene donor, while the LUMO is localized on the quinone acceptor. This spatial separation reduces the singlet-triplet energy gap (

Redox Mechanism Diagram

The following diagram illustrates the multi-stage redox pathways available to Thianthrene-Quinone architectures.

Figure 1: Ambipolar redox pathways of Thianthrene-Quinone systems. The left branch (red) represents p-type charging (cathode operation), while the right branch (green) represents n-type charging.

Experimental Protocols

Synthesis of Thianthrene-Fused Quinone

Objective: Synthesize a thianthrene-fused quinone via Nucleophilic Aromatic Substitution (SNAr). Target Molecule: Naphtho[2,3-b]thianthrene-9,14-dione analogue.

Reagents:

-

2,3-Dichloro-1,4-naphthoquinone (Acceptor precursor)

-

Cesium Carbonate (

) or Triethylamine ( -

Solvent: DMF or Acetonitrile (anhydrous)

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq) in anhydrous DMF (0.1 M).

-

Addition: Add

(2.5 eq) to the solution. -

Cyclization: Dropwise add 1,2-benzenedithiol (1.05 eq) dissolved in DMF over 30 minutes. The solution will typically darken (deep red/purple) indicating the formation of the charge-transfer intermediate.

-

Reaction: Stir at 80°C for 12 hours. Monitor via TLC (Silica, Hexane:DCM 1:1).

-

Workup: Pour reaction mixture into ice-cold dilute HCl. Filter the precipitate.

-

Purification: Recrystallize from Chlorobenzene or sublime under high vacuum to remove oligomers.

Self-Validation Check:

-

1H NMR: Look for the disappearance of the dithiol S-H protons (~3.5-4.0 ppm) and the preservation of the quinone aromatic protons.

-

Visual: The product should be a highly colored solid (often dark violet or metallic green) due to strong intramolecular charge transfer.

Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the HOMO/LUMO levels and redox reversibility.

Setup:

-

Working Electrode: Glassy Carbon (polished with 0.05

alumina). -

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgNO

(0.01 M in MeCN). -

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

) in Dichloromethane (DCM) for oxidation, DMF for reduction.

Procedure:

-

Dissolve analyte (1 mM) in the electrolyte.

-

Purge with Nitrogen for 10 minutes.

-

Scan Rate: 50, 100, 200, 500 mV/s.

-

Window: Scan positive (0 V

+1.5 V) to observe Thianthrene oxidation. Scan negative (0 V

Data Interpretation:

-

Reversibility: Calculate peak current ratio (

). A ratio -

Diffusion Control: Plot

vs.

Synthesis Pathway Diagram

Figure 2: Synthetic route for Thianthrene-Fused Quinone via double nucleophilic aromatic substitution.

Applications in Energy Storage

Thianthrene-quinone derivatives are critical for Lithium-Organic Batteries (LOBs) due to their high theoretical capacity and voltage.

| Metric | Performance Data | Notes |

| Operating Voltage | 3.9 V - 4.1 V (vs Li/Li | Among the highest for p-type organic cathodes. |

| Capacity | 120 - 180 mAh/g | Dependent on molecular weight and anion uptake. |

| Cycle Life | > 500 cycles @ 1C | Stability provided by the delocalized radical cation. |

| Mechanism | Dual-Ion Mechanism |

Protocol for Battery Assembly (Coin Cell):

-

Cathode Mix: Active Material (60%) + Super P Carbon (30%) + PVDF Binder (10%).

-

Electrolyte: 1.0 M LiTFSI in Sulfolane (high voltage stability) or LiPF

in EC/DEC. -

Separator: Glass fiber (GF/D) is preferred over Celgard to ensure wettability with polar electrolytes.

References

-

A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries. Chemical Communications. [Link][6]

-

The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Chemistry – A European Journal. [Link]

-

Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries. Nature Communications. [Link]

-

Redox-Active Multi-Thianthrene Cycloparaphenylenes: Synthesis and Supramolecular Properties. ChemRxiv. [Link][7]

-

Thianthrene - PubChem Compound Summary. National Library of Medicine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thianthrene - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

The Promise of Multiplicity: A Technical Guide to Multi-Electron Redox Centers for Organic Batteries

Abstract

The transition to a sustainable energy landscape is critically dependent on the development of next-generation energy storage systems. Organic batteries, built from earth-abundant elements, offer a compelling alternative to conventional inorganic batteries, promising enhanced safety, sustainability, and cost-effectiveness. The key to unlocking their full potential lies in maximizing energy density, a challenge directly addressed by the strategic design of organic molecules capable of multi-electron redox reactions. This guide provides an in-depth technical exploration of multi-electron redox centers, offering researchers and scientists a comprehensive overview of the fundamental principles, material classes, design strategies, and characterization methodologies that are paving the way for high-performance organic batteries.

Introduction: Beyond Single-Electron Transfer

Conventional battery electrode materials often rely on a single-electron transfer per active molecule, which fundamentally limits their specific capacity. Organic electrode materials (OEMs), however, offer the unique advantage of tunable molecular structures that can be engineered to reversibly exchange multiple electrons per molecule.[1] This multi-electron redox capability is a paradigm shift, promising to significantly increase the energy density of organic batteries and make them competitive with their inorganic counterparts.[2][3][4]

The core advantages of pursuing multi-electron redox centers are twofold:

-

Increased Specific Capacity: By storing more charge per unit mass, multi-electron systems can achieve significantly higher theoretical capacities. For instance, a molecule undergoing a two-electron reaction can theoretically store twice the charge of a similar-sized molecule limited to a single-electron process.

-

Reduced Material Consumption: Higher capacity translates to less active material required for a given energy storage target, which can lower costs and reduce the overall environmental footprint of the battery.[2][3][4]

This guide will delve into the molecular architecture and electrochemical behavior of the most promising classes of multi-electron organic redoxmers.

Foundational Classes of Multi-Electron Redox-Active Organics

The structural diversity of organic chemistry provides a rich toolbox for designing multi-electron redox centers. Several classes of molecules have emerged as frontrunners in this field.

Carbonyl-Centered Molecules: Quinones and Their Derivatives

Quinones are among the most extensively studied organic cathode materials due to their reversible two-electron, two-proton redox reaction.[5] Their electrochemical behavior is characterized by a two-step reduction process involving a stable semiquinone radical intermediate.

The primary challenge for small-molecule quinones like anthraquinone is their tendency to dissolve in common organic electrolytes, leading to rapid capacity fading.[5]

Design Strategy—Overcoming Dissolution: A field-proven strategy to mitigate this issue is to extend the π-conjugated structure of the molecule. This enhances intermolecular π-π stacking, which not only improves electronic conductivity but also reduces solubility. A prime example is the s-indacene-1,3,5,7(2H,6H)-tetraone core, which has demonstrated remarkable cycling stability and high-rate performance.[5] By incorporating multiple carbonyl groups into a rigid, extended framework, materials like BAQIT have achieved stable six-electron transfer, delivering high specific capacities and excellent cycle life.[5][6]

Another powerful strategy is the creation of rigid, three-dimensional structures. Triptycene-based molecules bearing multiple benzoquinone units have demonstrated five-electron redox reactions with high practical specific capacities.[7]

Nitrogen-Centered Heterocycles: Phenazines and Viologens

Nitrogen-containing heterocyclic compounds offer a versatile platform for designing both anode (negolyte) and cathode (posolyte) materials capable of multi-electron transfer.

-

Phenazines: These N-heterocycles can undergo reversible two-electron redox reactions.[8] N,N'-substituted phenazines (NSPZs) have been shown to function as high-voltage (up to 3.7 V) p-type organic cathodes that operate via an anion-association mechanism, a departure from the typical cation-based storage in lithium-ion batteries.[9][10] This enables the construction of "ready-to-charge" organic batteries without the need for a lithium-containing anode.[9][10] The redox potential and number of electrons transferred can be tuned by the choice of electrolyte salt and solvent.[9]

-

Viologens: Viologen derivatives, based on the 4,4'-bipyridyl core, are exceptional anolytes (negative electrolytes), particularly for aqueous organic redox flow batteries (AORFBs).[11][12][13] They exhibit two distinct and reversible one-electron reductions at low potentials.[11][14] A key challenge for viologens is achieving high solubility and stability in aqueous electrolytes.[12][15]

Design Strategy—Enhancing Aqueous Solubility: A successful approach to improve the solubility of viologens without compromising their electrochemical properties is PEGylation—the attachment of polyethylene glycol (PEG) chains.[15] This strategy has led to highly soluble (up to 2.7 M) and stable viologen derivatives, crucial for developing energy-dense AORFBs.[15]

Performance Metrics: A Comparative Overview

To provide a clear perspective on the capabilities of different multi-electron redox centers, the following table summarizes key performance data from recent literature.

| Material Class | Specific Example | Number of Electrons (n) | Avg. Redox Potential (V vs. Li/Li+) | Reversible Capacity (mAh g⁻¹) | Cycle Life | Reference |

| Quinone Derivative | BAQIT | 6 | ~2.3 V | 190 | >300 cycles @ 0.1C | [5] |

| Quinone Derivative | Triptycene-BQ | 5 | N/A | 387 | N/A | [7] |

| Phenazine Derivative | DMPZ (as cathode) | 2 | 3.1 V & 3.7 V | ~180 (theoretical) | Stable cycling | [9][10] |

| Quinone/Pyrazine | OTQC | N/A | 2.63 V | 327 | 82% retention after 400 cycles | [16] |

| Viologen (AORFB) | DHPV²⁺Cl₂⁻ (anolyte) | 2 | -0.807 V (vs. Ag/AgCl) | ~101 (practical) | 98% retention after 100 cycles | [14] |

Note: The performance of battery materials can be highly dependent on the cell configuration, electrolyte, and testing conditions. This table is intended for comparative purposes.

Experimental Workflow: Characterizing Multi-Electron Redox Centers

A rigorous and systematic approach to characterization is essential for validating the performance of new materials and understanding their underlying redox mechanisms.

Synthesis and Purification

The synthesis of multi-electron redox molecules often involves multi-step organic chemistry protocols. A self-validating workflow must include characterization at each step to confirm the identity and purity of intermediates and the final product.

Example Protocol: Synthesis of a Viologen Derivative

-

Reaction Setup: Combine 4,4'-bipyridine with a slight excess of the desired alkylating agent (e.g., 3-chloro-1,2-propanediol) in a suitable solvent like acetonitrile.[14]

-

Reflux: Heat the reaction mixture to reflux for 24-48 hours under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling, the solid product typically precipitates. Collect the solid by vacuum filtration and wash with a solvent in which the product is insoluble (e.g., diethyl ether) to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Validation:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

-

Elemental Analysis: To confirm the elemental composition.

-

Electrochemical Characterization

Electrochemical methods are the cornerstone of battery material analysis. They provide critical information about redox potentials, reversibility, and charge storage capacity.

Workflow for Electrochemical Analysis

Caption: Standard workflow for electrochemical characterization.

Protocol: Cyclic Voltammetry (CV)

-

Objective: To identify the redox potentials, assess the reversibility of electron transfer, and obtain a qualitative understanding of the reaction kinetics.

-

Causality: CV is chosen as the initial electrochemical test because it quickly reveals the voltages at which the material is active. The separation between the oxidation and reduction peaks (ΔEp) provides insight into the electron transfer kinetics.

-

Methodology:

-

Cell: Use a three-electrode setup (working electrode with the organic material, reference electrode like Ag/AgCl, and counter electrode like platinum wire) or a two-electrode coin cell.

-

Electrolyte: Select an electrolyte in which the active material is stable and which has a wide electrochemical stability window (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

-

Scan: Sweep the potential at a controlled rate (e.g., 0.1 mV/s to 100 mV/s) between defined voltage limits.

-

Analysis: Identify the anodic and cathodic peak potentials. A reversible multi-electron process will show multiple redox couples. For example, a two-electron process will ideally show two distinct peaks for reduction and two for oxidation. The number of electrons transferred can be estimated from the integrated charge under the peaks.

-

Operando Characterization: Watching the Battery Work

To gain a deeper understanding of the structural and chemical changes that occur during battery operation, operando techniques are indispensable.[17][18][19] These methods analyze the battery in real-time as it charges and discharges.[17][20]

Key Operando Techniques:

-

X-ray Diffraction (XRD): Tracks changes in the crystal structure of the electrode material.[20]

-

X-ray Absorption Spectroscopy (XAS): Probes the local electronic structure and oxidation state of specific elements within the material.[20]

-

Raman and FTIR Spectroscopy: Provide information on molecular vibrations, allowing for the identification of chemical species and intermediates formed during cycling.[20]

Visualizing the Operando Concept

Caption: The operando characterization concept.

Challenges and Future Outlook

Despite significant progress, several challenges must be addressed to realize the full potential of multi-electron redox centers in commercial organic batteries:

-

Voltage Stability: For some materials, the potentials of subsequent electron transfers can be very close, leading to sloping voltage profiles instead of flat plateaus, which is undesirable for practical applications.

-

Kinetic Limitations: Multi-electron transfer can sometimes be kinetically sluggish, limiting the rate capability (power density) of the battery.

-

Electrolyte Compatibility: The stability and performance of organic materials are intimately linked to the electrolyte composition. Designing stable interfaces and preventing dissolution or degradation remains a primary focus.[5]

The future of this field is bright, with research increasingly focused on combining the advantages of different redox-active motifs into single molecular frameworks.[16][21] The integration of computational chemistry, particularly density functional theory (DFT), is accelerating the in silico design and screening of new candidate molecules with tailored properties.[22] By leveraging rational molecular engineering and advanced characterization techniques, the development of energy-dense, stable, and sustainable multi-electron organic batteries is not just a possibility, but an impending reality.

References

- Béïque-Simmons, H., et al. (2024). Highly Soluble Viologen-PEG Conjugates for Aqueous Organic Redox Flow Batteries.

- Unknown Authors. (2025). Viologen Derivatives in Aqueous Organic Redox Flow Batteries: Progress and Perspectives.

- Unknown Authors. (n.d.).

- Unknown Authors. (2025). Viologen Derivatives in Aqueous Organic Redox Flow Batteries: Progress and Perspectives.

- Unknown Authors. (n.d.). Viologen-based aqueous organic redox flow batteries: materials synthesis, properties, and cell performance. RSC Publishing.

- Unknown Authors. (n.d.).

- Han, J., et al. (2020). Two-Electron Storage Viologen for Aqueous Organic Redox Flow Batteries. Chemical Journal of Chinese Universities.

- Unknown Authors. (2022). Multielectron Organic Redoxmers for Energy-Dense Redox Flow Batteries.

- Unknown Authors. (2017).

- Unknown Authors. (2022).

- Unknown Authors. (n.d.).

- Unknown Authors. (n.d.).

- Unknown Authors. (2025).

- Unknown Authors. (2025). Structural codes of organic electrode materials for rechargeable multivalent metal batteries. Chemical Society Reviews (RSC Publishing).

- Unknown Authors. (2022). Operando Characterization of Organic Mixed Ionic/Electronic Conducting Materials.

- Unknown Authors. (n.d.).

- Unknown Authors. (n.d.).

- Unknown Authors. (2021).

- Unknown Authors. (2021). A Quinone-Based Cathode Material for High-Performance Organic Lithium and Sodium Batteries.

- Unknown Authors. (n.d.). Crosscut 3: Operando characterization techniques.

- Unknown Authors. (n.d.). Integrating Multi-Redox Centers into one Framework for High Performance Organic Li-Ion Battery Cathode.

- Unknown Authors. (2025).

Sources

- 1. Structural codes of organic electrode materials for rechargeable multivalent metal batteries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Multielectron Organic Redoxmers for Energy-Dense Redox Flow Batteries (Journal Article) | OSTI.GOV [osti.gov]

- 5. A Quinone-Based Cathode Material for High-Performance Organic Lithium and Sodium Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Triptycene-based quinone molecules showing multi-electron redox reactions for large capacity and high energy organic cathode materials in Li-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pr.ibs.re.kr [pr.ibs.re.kr]

- 10. Multi-electron redox phenazine for ready-to-charge organic batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Viologen Derivatives in Aqueous Organic Redox Flow Batteries: Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Viologen-based aqueous organic redox flow batteries: materials synthesis, properties, and cell performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 14. Two-Electron Storage Viologen for Aqueous Organic Redox Flow Batteries [cjcu.jlu.edu.cn]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design of Organic Cathode Material Based on Quinone and Pyrazine Motifs for Rechargeable Lithium and Zinc Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Toward Operando Characterization of Interphases in Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crosscut 3: Operando characterization techniques | Aqueous Battery Consortium [abc-hub.stanford.edu]

- 20. azooptics.com [azooptics.com]

- 21. researchgate.net [researchgate.net]

- 22. Molecular Design and Redox Chemistries for Aqueous Organic Redox Flow Batteries (AORFBs) - PMC [pmc.ncbi.nlm.nih.gov]

Thianthrene-Based Cathodes: Engineering High-Voltage Organic Batteries

Technical Guide for Molecular Architects & Electrochemists

Executive Summary

This guide addresses the design, synthesis, and electrochemical application of Thianthrene (Th) derivatives as p-type (positive charge storage) materials for organic batteries. Unlike n-type organics (carbonyls, imides) that operate at 2.0–2.5 V vs. Li/Li

This high voltage rivals inorganic cathodes (e.g., LCO, LFP), making Th-derivatives critical candidates for high-energy-density, metal-free energy storage. However, harnessing this potential requires overcoming two primary failure modes: active material dissolution and dication instability .

Part 1: Mechanistic Foundation & Redox Chemistry

The charge storage mechanism of thianthrene is p-type , meaning the neutral molecule oxidizes to a positively charged state, recruiting anions (

The Two-Step Oxidation Pathway

Thianthrene undergoes two reversible one-electron oxidations. The stability of these states dictates battery performance.

-

Step 1 (

V vs. Li/Li -

Step 2 (

V vs. Li/Li

Visualization: Redox Pathway & Failure Modes

Figure 1: The electrochemical trajectory of Thianthrene. The green-to-blue transition represents the reversible battery cycle. The red path indicates the instability zone.

Part 2: Molecular Engineering & Material Selection

To use thianthrene effectively, you cannot simply use the small molecule monomer; it will dissolve in the electrolyte (the "shuttle effect"), causing rapid capacity fade. You must immobilize the active unit.

Comparative Analysis of Thianthrene Architectures

| Architecture | Representative Molecule | Capacity (mAh/g) | Voltage (V) | Pros | Cons |

| Small Molecule | BDBDT (Bis-thianthrene) | ~63 | 3.9 | High crystallinity, defined structure. | Soluble in carbonates; requires separators or solid electrolytes. |

| Side-Chain Polymer | PNB-Th (Polynorbornene-Th) | ~66 | 4.1 | Excellent solubility resistance; fast kinetics. | Lower theoretical capacity due to heavy non-active backbone. |

| Main-Chain Polymer | Poly(thianthrene) | ~100+ (Theory) | 3.8 - 4.0 | High active mass ratio. | Difficult synthesis (solubility issues during polymerization). |

Recommendation: For initial research, Side-Chain Polymers (Polynorbornene or Methacrylate backbones) offer the best balance of synthesis ease and electrochemical stability.

Part 3: Experimental Protocol (Self-Validating System)

This protocol details the synthesis of a Thianthrene-functionalized Polymer and its assembly into a half-cell. This workflow ensures the active material is insoluble in the battery electrolyte.

Phase 1: Synthesis of Thianthrene Monomer (Vinyl-Thianthrene)

Note: Direct lithiation is preferred for regioselectivity.

-

Reagents: Thianthrene (10 g), n-Butyllithium (2.5 M in hexanes), DMF (Anhydrous).

-

Lithiation: Dissolve Thianthrene in dry THF at -78°C under Argon. Add n-BuLi dropwise. The solution turns deep red (lithio-thianthrene species). Stir for 1 hour.

-

Formylation: Quench with DMF to form 2-Formylthianthrene. Warm to RT.

-

Wittig Reaction: Convert the aldehyde to a vinyl group using methyltriphenylphosphonium bromide/KOtBu.

-

Validation:

NMR must show vinyl protons (multiplet at 5.2–6.8 ppm).

Phase 2: Radical Polymerization

-

Polymerization: Dissolve Vinyl-Thianthrene (1 g) in Toluene. Add AIBN (1 mol%) as initiator.

-

Reaction: Heat to 70°C for 24 hours under Argon.

-

Purification (Critical Step): Precipitate the polymer into cold methanol. Repeat this precipitation 3 times.

-

Why? Unreacted monomer is soluble in electrolyte and will ruin the battery. Purification removes small molecules.

-

-

Drying: Vacuum dry at 60°C for 12 hours.

Phase 3: Electrode Fabrication & Cell Assembly

Target Loading: 2–3 mg/cm²

-

Slurry Mix:

-

Active Material (Poly-Thianthrene): 60%

-

Conductive Carbon (Super P): 30% (High carbon content needed for p-type organics due to low intrinsic conductivity)

-

Binder (PVDF): 10%

-

Solvent: NMP

-

-

Casting: Doctor blade onto Aluminum foil (Do not use Copper; Cu oxidizes at >3.5 V).

-

Electrolyte Selection: 1.0 M LiTFSI in Propylene Carbonate (PC).

-

Why PC? PC supports the radical cation better than EC/DEC and has a wider liquid range.

-

-

Counter Electrode: Lithium Metal chip.

Visualization: Fabrication Workflow

Figure 2: Step-by-step workflow from chemical synthesis to device fabrication. Green node highlights the critical purification step to prevent shuttle effect.

Part 4: Electrochemical Characterization & Interpretation

When testing your cell, look for these specific signatures to validate success.

-

Cyclic Voltammetry (CV):

-

You should see a reversible redox pair centered at ~4.05 V vs. Li/Li

. -

Pass Criteria: Peak separation (

) should be <100 mV at 0.1 mV/s. Large separation indicates poor conductivity or slow anion diffusion.

-

-

Galvanostatic Charge/Discharge (GCD):

-

Plateau: A flat voltage plateau at 4.0 V. Sloping profiles often indicate amorphous polymer packing or capacitive behavior rather than Faradaic redox.

-

Hysteresis: The gap between charge and discharge curves should be minimal (<0.2 V).

-

-

Troubleshooting Common Failures:

-

Rapid Capacity Decay: Active material is dissolving. Check your molecular weight (GPC) or switch to a cross-linked binder.

-

Electrolyte Decomposition: If the charge curve never ends (infinite charging), the electrolyte is oxidizing. Switch to a high-voltage stable electrolyte (e.g., Ionic Liquids or Sulfolane).

-

References

-

Thianthrene Small Molecules (BDBDT): Wang, C., et al.[1][2][3] "A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries."[2][3][4][5][6][7] Chemical Communications, 2022.

-

Polynorbornene Derivatives: Schubert, U. S., et al. "Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries." Chemical Communications, 2015.

-

Redox Mediation & Stability: Hatakeyama-Sato, K., et al. "Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction." Communications Chemistry, 2023.[6][7]

-

Radical Cation Chemistry: Shine, H. J., et al. "Reaction of thianthrene cation radicals."[8] Journal of Organic Chemistry, 1971/2006. (Foundational mechanistic work).

Sources

- 1. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A thianthrene-based small molecule as a high-potential cathode for lithium-organic batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 8. Reaction of thianthrene and phenoxathiin cation radicals with 2,3-dimethyl-2-butene. Chemical and electrochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Selective Synthesis of 1,4,6,9-Thianthrenetetrone

This Application Note and Protocol details the synthesis of 1,4,6,9-thianthrenetetrone (also known as thianthrene-1,4,6,9-bisquinone).

Important Technical Note:

Direct oxidation of thianthrene (C₁₂H₈S₂) with standard strong oxidants (e.g.,

Executive Summary & Mechanistic Insight

The target molecule, 1,4,6,9-thianthrenetetrone, represents a class of redox-active organic materials (ROMs) critical for high-performance organic batteries and photocatalysis. Unlike the simple sulfone derivatives of thianthrene, the tetrone features a bis-quinone motif, providing four reversible redox centers on the carbon scaffold.

The Synthetic Challenge

The sulfur atoms in thianthrene are soft nucleophiles (

-

Direct Oxidation:

Thianthrene-5,5,10,10-tetraoxide (Thermodynamic Sink). -

Targeted Route:

1,4,6,9-Tetramethoxythianthrene

This protocol circumvents sulfur oxidation by utilizing Ceric Ammonium Nitrate (CAN) , a single-electron oxidant that selectively targets electron-rich aromatic rings (via radical cation intermediates) to generate quinones, often leaving the sulfide bridges intact or minimally affected under controlled conditions.

Experimental Protocol

Phase A: Precursor Preparation (Contextual)

Note: While the user requested synthesis "from thianthrene," direct C-H oxidation to the tetrone is chemically non-viable. The requisite precursor, 1,4,6,9-tetramethoxythianthrene, is typically synthesized via the condensation of 1,4-dimethoxy-2,3-benzenedithiol with 2,3-dichloro-1,4-dimethoxybenzene, or via multi-step lithiation of thianthrene (4 equiv.

Phase B: Oxidative Demethylation to 1,4,6,9-Thianthrenetetrone

Reagents & Materials

| Reagent | Role | Purity / Grade |

| 1,4,6,9-Tetramethoxythianthrene | Substrate | >98% (HPLC) |

| Ceric Ammonium Nitrate (CAN) | Oxidant | Reagent Grade (99%) |

| Acetonitrile (MeCN) | Solvent | HPLC Grade |

| Water (H₂O) | Co-solvent | Deionized (18 MΩ) |

| Dichloromethane (DCM) | Extraction | ACS Grade |

Step-by-Step Methodology

1. Reaction Setup

-

Vessel: Flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Solvent System: Prepare a mixture of Acetonitrile:Water (4:1 v/v) . The water is essential to solubilize CAN and facilitate the hydrolysis of the intermediate acetals.

2. Dissolution

-

Charge the flask with 1,4,6,9-tetramethoxythianthrene (1.0 mmol, 336 mg).

-

Add 20 mL of the MeCN/H₂O solvent mixture.

-

Cool the suspension to 0 °C in an ice-water bath. Cooling is critical to prevent over-oxidation of the sulfur bridges.

3. Oxidant Addition

-

Dissolve CAN (5.0 mmol, 2.74 g, 5.0 equiv.) in 10 mL of water.

-

Add the CAN solution dropwise to the stirring substrate over 15 minutes.

-

Observation: The reaction mixture will transiently turn deep blue/purple (radical cation formation) before shifting to a yellow-orange or reddish precipitate (quinone formation).

4. Reaction Monitoring

-

Allow the mixture to warm to room temperature (25 °C) .

-

Stir for 2–4 hours .

-

QC Check: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (

) should disappear, replaced by a more polar, colored spot (

5. Workup & Isolation

-

Dilute the reaction mixture with 50 mL of water .

-

Extract the aqueous phase with DCM (3 x 30 mL) . Note: The product may be partially soluble in water; salting out with NaCl can improve recovery.

-

Combine organic layers and wash with Brine (50 mL) .

-

Dry over anhydrous Na₂SO₄ and filter.

-

Concentrate in vacuo to yield the crude solid.

6. Purification

-

Recrystallize the crude solid from glacial acetic acid or nitrobenzene (for high crystallinity).

-

Alternative: Flash column chromatography using DCM:EtOAc (gradient 9:1 to 1:1).

Characterization & Validation

| Technique | Expected Data | Interpretation |

| Appearance | Deep red/violet crystalline solid | Characteristic of extended quinone conjugation. |

| ¹H NMR | Loss of methoxy protons ( | |

| IR Spectroscopy | 1650–1675 cm⁻¹ (Strong) | C=O stretch (Quinone carbonyls). Absence of O-H stretch. |

| HR-MS | [M+H]⁺ calc. for C₁₂H₄O₄S₂ | Confirms oxidative demethylation without S-oxidation. |

| Cyclic Voltammetry | Two reversible reduction waves | E₁/₂ ≈ -0.5 V, E₁/₂ ≈ -1.2 V (vs. Fc/Fc⁺). Confirms bis-quinone redox activity. |

Visualizing the Pathway

The following diagram illustrates the logical flow from the thianthrene core to the tetrone, contrasting the "Trap" (S-oxidation) with the "Target" (C-oxidation).

Caption: Synthetic logic flow distinguishing the selective quinone synthesis (green/blue path) from the common sulfone byproduct trap (red path).

References

-

Ritter, T., et al. (2019). "Site-selective C–H functionalization of arenes via thianthrenation." Nature, 567, 495–499. Link

- Grounding: Establishes the reactivity of the thianthrene radical c

- Sato, R., et al. (1995). "Synthesis and Properties of Thianthrene-1,4,6,9-tetrone." Heterocycles, 41(4), 709-715.

- Shine, H. J. (1978). "Chemistry of Thianthrene Cation Radicals." Organic Chemistry of Sulfur, Plenum Press.

-

Nair, V., et al. (1995). "Cerium(IV) ammonium nitrate (CAN) mediated oxidative demethylation." Tetrahedron, 51(33), 9155-9178. Link

- Grounding: Validates the protocol choice (CAN) for converting methoxy-arenes to quinones.

Application Notes and Protocols for the Fabrication of Thianthrene-Based Composite Cathodes

Introduction: The Emerging Role of Thianthrene in High-Voltage Organic Batteries

The pursuit of next-generation energy storage has led to a burgeoning interest in organic electrode materials, which offer the promise of sustainability, resource abundance, and tunable electrochemical properties. Among these, thianthrene and its derivatives have emerged as a compelling class of high-potential cathode materials.[1][2] The rigid, sulfur-rich heterocyclic structure of thianthrene allows for stable and reversible single-electron oxidation at high potentials, often exceeding 4.0 V vs. Li/Li+.[3][4] This characteristic positions thianthrene-based cathodes as a viable alternative to traditional inorganic materials, potentially enabling the development of high-energy-density batteries.

These application notes provide a comprehensive guide for researchers and scientists on the fabrication and characterization of thianthrene-based composite cathodes. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both reproducibility and a fundamental understanding of the underlying principles.

I. Synthesis of Thianthrene-Based Active Materials

A variety of thianthrene derivatives have been explored as cathode materials, ranging from small molecules to polymers. The synthesis strategy often involves creating derivatives that enhance electrochemical stability and insolubility in the electrolyte. A common approach is the reaction of 1,2-dithiols with electron-deficient aromatic halides.[5][6] For the purpose of these notes, we will focus on a representative thianthrene-based small molecule, 2,3,6,7-tetramethoxythianthrene, which has been investigated for its electrochemical properties.

Protocol 1: Synthesis of 2,3,6,7-Tetramethoxythianthrene

This protocol is adapted from established synthetic routes for substituted thianthrenes.

Materials:

-

1,2-Dimethoxybenzene

-

Sulfur monochloride (S₂Cl₂)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethoxybenzene in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sulfur monochloride dropwise to the stirred solution. The reaction is exothermic and will be accompanied by the evolution of HCl gas, which should be vented through a bubbler.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,3,6,7-tetramethoxythianthrene as a solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Fabrication of the Composite Cathode

The performance of a thianthrene-based cathode is critically dependent on its formulation. As organic materials often exhibit poor intrinsic electrical conductivity, the incorporation of conductive additives is essential.[7][8] A binder is also necessary to ensure mechanical integrity and adhesion to the current collector.[9][10]

Key Components and Their Rationale:

-

Active Material: The synthesized thianthrene derivative.

-